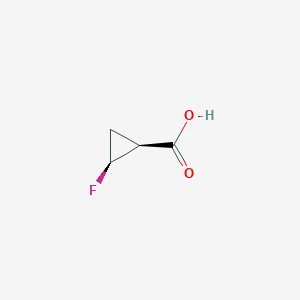

(1S,2S)-2-fluorocyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262266 | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-14-8, 105919-34-4 | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative of significant interest in the pharmaceutical industry. Its rigid, strained three-membered ring and the presence of a fluorine atom impart unique conformational constraints and electronic properties. These characteristics make it a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. The majority of its physical properties available in the literature are predicted values, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅FO₂ | |

| Molecular Weight | 104.08 g/mol | |

| CAS Number | 127199-14-8, 105919-34-4 | |

| Boiling Point (Predicted) | 202.3 ± 33.0 °C | |

| pKa (Predicted) | 3.78 ± 0.20 | |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 4.80 - 4.68 | m | CH-F | |

| 2.15 - 2.08 | m | CH-COOH | |

| 1.75 - 1.68 | m | CH₂ | |

| 1.40 - 1.33 | m | CH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 174.1 | C=O |

| 75.2 (d, J = 236.5 Hz) | CH-F |

| 20.9 (d, J = 10.2 Hz) | CH-COOH |

| 14.8 (d, J = 9.1 Hz) | CH₂ |

Experimental Protocols

The following is a detailed experimental protocol for the asymmetric synthesis of this compound, as reported in the literature.

Asymmetric Synthesis of this compound

This synthesis involves a multi-step sequence starting from commercially available materials. A key step is the diastereoselective cyclopropanation of a chiral α-fluoroalkene.

Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary

A detailed procedure for the preparation of the chiral auxiliary is typically outlined in the primary literature and is a prerequisite for the asymmetric cyclopropanation.

Step 2: Asymmetric Cyclopropanation

To a solution of the chiral N-enoyl oxazolidinone in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a fluorinated cyclopropanating agent (e.g., generated in situ from a fluorinated precursor) is added. The reaction is stirred for several hours, and the diastereomeric excess of the product is determined by chiral HPLC.

Step 3: Hydrolysis of the Auxiliary

The chiral auxiliary is cleaved from the cyclopropanated product by hydrolysis, typically using lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the target this compound.

Purification:

The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound as a white solid.

Role in Sitafloxacin and Biological Relevance

This compound is a crucial chiral building block for the synthesis of sitafloxacin. The specific stereochemistry of this fragment is essential for the drug's potent antibacterial activity.

Signaling Pathway of Sitafloxacin

Sitafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death. The (1S,2S)-2-fluorocyclopropyl moiety at the N-1 position of the quinolone core plays a significant role in the drug's interaction with these enzymes and contributes to its broad spectrum of activity and potency against resistant strains.

Caption: Mechanism of action of sitafloxacin.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is a synthetically challenging but highly valuable chiral building block. Its unique structural features are pivotal for the efficacy of sitafloxacin. The detailed chemical and spectroscopic properties, along with the synthetic protocols provided in this guide, offer a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents. Further research into more efficient and scalable synthetic routes for this compound will continue to be of high importance in the pharmaceutical industry.

A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a key chiral building block in modern pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, spectroscopic characteristics, a representative synthesis protocol, and its primary application in the development of advanced antibiotics.

Compound Identification and Properties

This compound is a fluorinated derivative of cyclopropanecarboxylic acid featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.[1][2] Its rigid, three-membered ring and the presence of a fluorine atom make it a valuable synthon for introducing unique structural and electronic properties into target molecules.[2]

Chemical Identifiers

The primary identifier for this specific stereoisomer is CAS Number 127199-14-8.[1][2][3][4] Another CAS number, 105919-34-4, is also frequently associated with this name in various chemical catalogs.[5]

| Identifier | Value |

| IUPAC Name | (1S,2S)-2-fluorocyclopropane-1-carboxylic acid |

| Primary CAS Number | 127199-14-8[1][3][4] |

| Synonymous CAS No. | 105919-34-4[5] |

| Molecular Formula | C₄H₅FO₂[1][2] |

| Molecular Weight | 104.08 g/mol [1] |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O[1] |

| InChI | InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 |

| InChIKey | HZQKMZGKYVDMCT-GBXIJSLDSA-N |

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification processes.

| Property | Value | Source |

| Appearance | White solid | [6] |

| Melting Point | 41-42 °C | [6] |

| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [7] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [6][7] |

| pKa (Predicted) | 3.78 ± 0.20 | [6] |

Spectroscopic Data Analysis

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

| Spectroscopy | Expected Features |

| ¹H NMR | - O-H (Carboxylic Acid): A broad singlet, typically downfield (>10 ppm). - C-H Protons: Complex multiplets in the upfield region (~1.0-2.5 ppm). The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans H-H couplings, as well as additional splitting from the adjacent fluorine atom (²JHF, ³JHF).[8] |

| ¹³C NMR | - C=O (Carbonyl): Signal furthest downfield, typically in the 170-180 ppm range.[9] - C-F: Signal significantly affected by the fluorine atom, appearing as a doublet due to one-bond C-F coupling (¹JCF is typically large, >150 Hz).[10] - C-COOH & CH₂: Two additional signals for the other cyclopropyl carbons, with smaller C-F coupling constants. |

| FTIR | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.[11] - C=O Stretch (Carbonyl): Strong, sharp absorption around 1700-1725 cm⁻¹.[11] - C-F Stretch: Strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.[12] |

| Mass Spec. | - Molecular Ion [M]⁺: Expected at m/z = 104.0274 (for the exact mass). - Fragmentation: Likely loss of H₂O (water), COOH (carboxyl group), and other characteristic fragments.[13] |

Synthesis Methodology

The synthesis of this compound requires a stereoselective approach to ensure the correct cis-(1S,2S) configuration, which is critical for its biological application in target molecules. Asymmetric synthesis methods are therefore essential.[14][15]

Experimental Protocol: A Representative Asymmetric Synthesis

The following protocol is a representative summary of a novel synthesis strategy for 2-fluorocyclopropanecarboxylic acid, which can be adapted with chiral catalysts to produce the (1S,2S) enantiomer. This method is noted for its efficiency and cost-effectiveness.

Step 1: Phenyl Sulfide Intermediate Formation

-

1,1-dichloro-1-fluoroethane and thiophenol are reacted in the presence of a base to form a phenyl sulfide intermediate.

Step 2: Oxidation

-

The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.

Step 3: Elimination to Form Vinyl Sulfone

-

The product from Step 2 is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.

Step 4: Cyclopropanation

-

An addition reaction is carried out between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate. This step is performed in the presence of a chiral catalyst (e.g., a chiral rhodium catalyst) to induce asymmetry and selectively form the desired (1S,2S) stereoisomer of the cyclopropane intermediate.[7]

Step 5: Hydrolysis and Acidification

-

The resulting cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to hydrolyze the ester and yield the final product, this compound.

Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloxacin .[3]

Role in Sitafloxacin Synthesis

Sitafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including many resistant strains.[6][16] The monofluorocyclopropane side chain, derived from this compound, is integral to its potent biological activity.[3] The specific stereochemistry imparted by this building block is essential for the drug's high affinity for its bacterial targets.

Mechanism of Action of Sitafloxacin

Sitafloxacin functions by inhibiting two essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV .[16][17][18]

-

DNA Gyrase (GyrA, GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription.[17]

-

Topoisomerase IV (ParC, ParE subunits): This enzyme is critical for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells.[17]

By binding to and stabilizing the enzyme-DNA cleavage complex, Sitafloxacin prevents the re-ligation of the DNA strands.[18] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, which halts DNA replication and transcription, ultimately triggering bacterial cell death.[17][18] Sitafloxacin exhibits a balanced inhibition of both enzymes, contributing to its broad spectrum of activity and potency.[17]

Conclusion

This compound is a high-value chiral building block with significant importance in the pharmaceutical industry. Its well-defined stereochemistry and unique fluorinated cyclopropyl structure are leveraged in the synthesis of potent drugs like Sitafloxacin. A thorough understanding of its properties, synthesis, and the mechanism of its downstream products is essential for researchers and scientists engaged in the discovery and development of new medicines. The continued development of efficient, asymmetric synthetic routes to this intermediate is a key area of research aimed at making these vital medications more accessible.

References

- 1. This compound | 127199-14-8 | CFA19914 [biosynth.com]

- 2. Cas 127199-14-8,this compound | lookchem [lookchem.com]

- 3. This compound | 127199-14-8 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 105919-34-4 [chemicalbook.com]

- 6. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 17. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative of significant interest in medicinal chemistry and drug development. Its rigid, three-membered ring and the unique stereochemical arrangement of the fluorine and carboxylic acid substituents provide a valuable scaffold for the design of novel therapeutic agents. The incorporation of fluorine can modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and biological significance of this compound, with a focus on its role as a key building block in the development of advanced pharmaceuticals.

Stereochemistry and Physicochemical Properties

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers, with the fluorine atom and the carboxylic acid group situated on the same face of the ring, resulting in a cis relative stereochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H5FO2 | |

| Molecular Weight | 104.08 g/mol | |

| CAS Number | 127199-14-8 | |

| Predicted Boiling Point | 202.3 ± 33.0 °C | |

| Predicted Density | 1.35 ± 0.1 g/cm³ | |

| Predicted pKa | 3.78 ± 0.20 |

Table 2: Spectroscopic Data for Fluorocyclopropane Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | 1.20-1.80 | m | - | Cyclopropyl CH₂ |

| 2.00-2.50 | m | - | Cyclopropyl CH-COOH | |

| 4.50-5.00 | dm | JH-F ≈ 60 | Cyclopropyl CH-F | |

| ¹³C NMR | 15-25 | - | - | Cyclopropyl CH₂ |

| 25-35 | d | JC-F ≈ 20 | Cyclopropyl CH-COOH | |

| 75-85 | d | JC-F ≈ 240 | Cyclopropyl CH-F | |

| 170-180 | - | - | Carboxylic Acid C=O |

Note: The above data is a generalized representation for fluorocyclopropanecarboxylic acids. Specific values for this compound may vary depending on the solvent and other experimental conditions.

Synthesis of this compound

The enantioselective synthesis of this compound is a challenging yet crucial step in its utilization for pharmaceutical applications. Several synthetic strategies have been developed for the stereoselective formation of fluorinated cyclopropanes. One prominent approach involves the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.

Experimental Protocol: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols

This protocol is adapted from a general procedure for the enantioselective synthesis of fluorocyclopropanes and serves as a representative method.

Materials:

-

Fluoro-substituted allylic alcohol

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn)

-

Chiral dioxaborolane ligand

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Preparation of the Zinc Carbenoid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve freshly distilled diiodomethane (2.2 mmol) in anhydrous dichloromethane (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 mmol) in hexanes dropwise to the stirred solution. A white precipitate should form. Stir the mixture at 0 °C for 30 minutes.

-

Ligand and Substrate Addition: In a separate flask, dissolve the chiral dioxaborolane ligand (1.1 mmol) and the fluoro-substituted allylic alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the pre-formed zinc carbenoid suspension at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched fluorocyclopropane.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biological Activity and Significance

The this compound moiety is a key component of the broad-spectrum antibacterial agent, sitafloxacin. The presence and specific stereochemistry of this group are crucial for the drug's potent activity against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including sitafloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are responsible for managing the topology of bacterial DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of fluoroquinolones.

Antibacterial Activity of Sitafloxacin

The antibacterial efficacy of sitafloxacin has been extensively studied. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sitafloxacin against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Activity of Sitafloxacin against Selected Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 0.03 | 0.12 | |

| Streptococcus pneumoniae | 0.06 | 0.125 | |

| Streptococcus pyogenes | 0.06 | 0.06 | |

| Enterococcus faecalis | 0.25 | 0.5 | |

| Escherichia coli | ≤0.008 | 1 | |

| Klebsiella pneumoniae | 0.03 | 0.125 | |

| Pseudomonas aeruginosa | 0.25 | 0.5 | |

| Haemophilus influenzae | ≤0.008 | ≤0.008 | |

| Bacteroides fragilis | 0.12 | 0.25 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its unique stereochemistry plays a critical role in the biological activity of the molecules into which it is incorporated, as exemplified by the potent antibacterial agent sitafloxacin. The development of efficient and stereoselective synthetic routes to this compound remains an active area of research, driven by the continued demand for new and improved therapeutic agents. A thorough understanding of its stereochemical properties, synthesis, and biological mechanism of action is essential for researchers and scientists working in the field of drug discovery and development.

The Pivotal Role of the (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Moiety in Modern Therapeutics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral cyclopropane derivative that has emerged as a valuable building block in medicinal chemistry.[1] While the molecule itself does not exhibit significant intrinsic biological activity, its incorporation into larger pharmacologically active compounds has led to the development of potent therapeutics. This technical guide delves into the core biological activities associated with molecules containing the this compound scaffold, with a primary focus on the broad-spectrum fluoroquinolone antibiotic, sitafloxacin. Furthermore, its application in the synthesis of targeted therapies such as c-KIT kinase inhibitors will be explored.

The (1S,2S)-2-Fluorocyclopropyl Moiety in Sitafloxacin: A Case Study in Antibacterial Activity

This compound is a key intermediate in the synthesis of sitafloxacin, a fourth-generation fluoroquinolone antibiotic.[2] Sitafloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[3][4][5]

Mechanism of Action

The primary mechanism of action of sitafloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5][6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5][6]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4][6]

-

Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication.[4][5][6]

Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[6] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4][6] The (1R,2S)-cis-2-fluorocyclopropyl moiety at the C-1 position of sitafloxacin has been shown to be crucial for its potent inhibitory activity against both DNA gyrase and topoisomerase IV.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sitafloxacin and a general workflow for assessing its antibacterial activity.

Caption: Mechanism of action of Sitafloxacin.

Caption: General workflow for determining antibacterial activity.

Quantitative Data

The antibacterial efficacy of sitafloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Organism | MIC Range (μg/mL) |

| Escherichia coli | ≤0.03 - 0.5 |

| Staphylococcus aureus | ≤0.03 - 0.25 |

| Streptococcus pneumoniae | ≤0.015 - 0.12 |

| Pseudomonas aeruginosa | 0.12 - 4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Role in c-KIT Kinase Inhibitors

The this compound moiety is also utilized in the synthesis of small molecule inhibitors targeting the c-KIT proto-oncogene.[9] c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs).[9][10]

Inhibitors of c-KIT block the downstream signaling pathways that lead to cell proliferation and survival.[11] While the specific structure-activity relationships for the fluorocyclopropyl group in c-KIT inhibitors are less extensively documented in publicly available literature compared to sitafloxacin, its inclusion suggests a role in optimizing potency, selectivity, or pharmacokinetic properties of the final drug candidate.

Caption: Simplified c-KIT signaling and inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compound (e.g., Sitafloxacin) stock solution

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Include a positive control (bacteria without the test compound) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

c-KIT Kinase Activity Assay (General Protocol)

Objective: To measure the in vitro inhibitory activity of a compound against c-KIT kinase.

Materials:

-

Recombinant human c-KIT enzyme

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White 384-well assay plates

-

Plate reader

Procedure:

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the c-KIT enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. While devoid of significant standalone biological activity, its incorporation into molecules like sitafloxacin has yielded a potent antibacterial agent with a well-defined mechanism of action. The unique stereochemistry of the fluorocyclopropyl moiety plays a critical role in the high efficacy of these therapeutic agents. Further exploration of this versatile scaffold in other therapeutic areas, such as oncology with c-KIT inhibitors, holds promise for the development of novel and effective medicines.

References

- 1. Cas 127199-14-8,this compound | lookchem [lookchem.com]

- 2. This compound | 105919-34-4 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]

- 6. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 7. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 8. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of (1S,2S)-2-fluorocyclopropanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the hypothesized mechanism of action of (1S,2S)-2-fluorocyclopropanecarboxylic acid as an inhibitor of fatty acid oxidation, primarily targeting Carnitine Palmitoyltransferase 1 (CPT1). Direct experimental data for this specific compound is not extensively available in the public domain. Therefore, this guide provides a framework for understanding and investigating its likely biological activity based on the established knowledge of similar compounds and pathways.

Introduction

This compound is a synthetic, monofluorinated cyclopropane derivative. Its structural features suggest a potential role as a modulator of cellular metabolism, specifically as an inhibitor of fatty acid oxidation (FAO). The primary hypothesized molecular target is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of FAO has significant therapeutic implications in various diseases, including metabolic disorders and cancer, making this compound a compound of interest for further investigation.

Hypothesized Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1

The central hypothesis for the mechanism of action of this compound is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).

The Role of CPT1 in Fatty Acid Oxidation

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Long-chain fatty acids (LCFAs) are the primary substrates for this process. However, LCFAs cannot directly cross the inner mitochondrial membrane where β-oxidation occurs. The carnitine shuttle system facilitates their transport.

The key steps are as follows:

-

Activation: LCFAs are first activated to their coenzyme A (CoA) thioesters (LCFA-CoA) in the cytoplasm by acyl-CoA synthetases.

-

Mitochondrial Transport: CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of LCFA-CoA to acylcarnitine, which is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

β-Oxidation: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts acylcarnitine back to LCFA-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2.

CPT1 is the rate-limiting enzyme of this pathway and is a major site of regulation for FAO.

Irreversible Inhibition by this compound

It is proposed that this compound acts as a mechanism-based inhibitor of CPT1. The carboxylic acid moiety of the molecule is likely converted intracellularly to its corresponding CoA thioester, (1S,2S)-2-fluorocyclopropanecarbonyl-CoA. This activated form is hypothesized to be the active inhibitor.

The proposed mechanism of irreversible inhibition involves:

-

Binding to the Active Site: (1S,2S)-2-fluorocyclopropanecarbonyl-CoA is recognized as a substrate analog by CPT1 and binds to its active site.

-

Covalent Modification: The strained cyclopropane ring, activated by the fluorine atom, is susceptible to nucleophilic attack by a key amino acid residue within the active site of CPT1. This results in the formation of a stable covalent bond between the inhibitor and the enzyme.

-

Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

This irreversible inhibition leads to a shutdown of long-chain fatty acid transport into the mitochondria, thereby inhibiting FAO.

Quantitative Data (Representative for CPT1 Inhibitors)

While specific quantitative data for this compound is not available, the following table summarizes typical values for well-characterized CPT1 inhibitors. These values provide a benchmark for the expected potency of a novel CPT1 inhibitor.

| Parameter | Description | Representative Value Range | Reference Compound(s) |

| IC50 | Half-maximal inhibitory concentration in enzyme assays. | 1 nM - 10 µM | Etomoxir, ST1326 |

| Ki | Inhibition constant, reflecting the binding affinity of the inhibitor. | 0.1 µM - 5 µM | Etomoxir |

| kinact | Rate of enzyme inactivation for irreversible inhibitors. | 0.01 min-1 - 0.5 min-1 | Etomoxir |

| Cellular FAO Inhibition (EC50) | Half-maximal effective concentration for inhibiting FAO in intact cells. | 1 µM - 100 µM | Etomoxir |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the inhibitory effect of this compound on CPT1 and cellular fatty acid oxidation.

CPT1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on CPT1 activity.

Principle: This assay measures the CPT1-catalyzed transfer of a radiolabeled acyl group from acyl-CoA to carnitine. The resulting radiolabeled acylcarnitine is then separated from the unreacted acyl-CoA and quantified.

Materials:

-

Isolated mitochondria or microsomes containing CPT1

-

[3H]Carnitine or [14C]Palmitoyl-CoA

-

Palmitoyl-CoA

-

L-Carnitine

-

This compound (and its CoA derivative if available)

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-HEPES, pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Reaction termination solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., butanol)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). If the CoA derivative is not available, pre-incubation with CoA, ATP, and an acyl-CoA synthetase may be necessary to form the active inhibitor in situ.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, isolated mitochondria/microsomes, and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding and/or covalent modification.

-

Initiation of Reaction: Start the reaction by adding the substrates, L-carnitine and radiolabeled palmitoyl-CoA (or vice versa).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding the termination solution.

-

Extraction: Add an organic solvent to extract the radiolabeled acylcarnitine. Vortex and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of CPT1 inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inactivation studies can be performed to determine kinact and Ki.

Cellular Fatty Acid Oxidation Assay

Objective: To measure the effect of this compound on the rate of fatty acid oxidation in intact cells.

Principle: This assay measures the oxidation of a radiolabeled fatty acid substrate (e.g., [3H]palmitate or [14C]palmitate) to radiolabeled products ([3H]H2O or 14CO2).

Materials:

-

Cell line of interest (e.g., HepG2, C2C12)

-

Cell culture medium

-

[9,10-3H]Palmitic acid or [1-14C]Palmitic acid complexed to BSA

-

This compound

-

Positive control inhibitor (e.g., Etomoxir)

-

Scintillation vials and counter

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 1-4 hours).

-

Addition of Radiolabeled Substrate: Add the radiolabeled palmitate-BSA complex to the medium.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.

-

Collection of Oxidized Products:

-

For [3H]palmitate: Collect the culture medium. Add an equal volume of activated charcoal to bind un-oxidized palmitate. Centrifuge and collect the supernatant containing [3H]H2O.

-

For [14C]palmitate: The assay is typically performed in sealed flasks containing a center well with a CO2 trapping agent (e.g., NaOH). After incubation, acidify the medium to release dissolved 14CO2, which is then trapped.

-

-

Quantification: Measure the radioactivity of the collected [3H]H2O or trapped 14CO2 using a scintillation counter.

-

Data Normalization: Normalize the radioactivity counts to the protein content of each well.

-

Data Analysis: Calculate the percentage of FAO inhibition for each inhibitor concentration relative to a vehicle control. Determine the EC50 value.

Mandatory Visualizations

Caption: The fatty acid β-oxidation pathway highlighting the central role of CPT1.

Caption: Proposed mechanism of irreversible CPT1 inhibition by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as an inhibitor of fatty acid oxidation, with Carnitine Palmitoyltransferase 1 being the most probable molecular target. The therapeutic potential of inhibiting FAO is significant, with possible applications in metabolic diseases like type 2 diabetes and in oncology, where many cancer cells rely on FAO for survival and proliferation.

To definitively elucidate the mechanism of action of this compound, the following future research is essential:

-

Direct Enzyme Inhibition Studies: Perform kinetic studies with purified CPT1 to determine the IC50, Ki, and kinact values.

-

Structural Biology: Obtain co-crystal structures of CPT1 with the inhibitor to visualize the binding mode and confirm covalent modification.

-

Cell-Based Metabolic Flux Analysis: Utilize stable isotope tracing to comprehensively map the metabolic rewiring induced by the compound in various cell types.

-

In Vivo Efficacy Studies: Evaluate the therapeutic potential of this compound in relevant animal models of metabolic disease and cancer.

This technical guide provides a solid foundation for initiating these critical investigations into the promising therapeutic candidate, this compound.

The Advent and Evolution of Fluorinated Cyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among the various fluorinated motifs, the cyclopropane ring has garnered significant attention due to its unique conformational rigidity and electronic characteristics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of fluorinated cyclopropane derivatives, offering valuable insights for researchers in drug discovery and development.

A Historical Perspective: From Discovery to Prominence

The journey into the world of fluorinated cyclopropanes began with the pioneering work on carbene chemistry. A pivotal moment in this field was the first report of difluorocarbene chemistry by Doering in 1954.[1] This discovery laid the fundamental groundwork for the synthesis of gem-difluorocyclopropanes, a class of compounds that would later prove to be of immense value. Early methods for generating difluorocarbene often involved the use of halodifluoromethanes in the presence of strong bases, though these approaches were often hampered by low yields.[1]

The development of more efficient and versatile reagents for difluorocarbene generation marked a significant advancement in the field. The introduction of organometallic reagents and, later, the use of trimethyl(trifluoromethyl)silane (TMSCF₃) in combination with a halide source like sodium iodide (NaI), provided milder and more practical routes to gem-difluorocyclopropanes.[1][2] These innovations opened the door for the synthesis of a wide array of functionalized difluorocyclopropane-containing building blocks, making them more accessible for applications in drug discovery.[2]

Similarly, the synthesis of monofluorinated and trifluoromethylated cyclopropanes has seen remarkable progress. Transition-metal-catalyzed cyclopropanation reactions, particularly those employing rhodium and copper catalysts with diazo compounds, have emerged as powerful tools for the stereoselective construction of these valuable motifs.[3][4] The ability to control the stereochemistry of the cyclopropane ring is crucial, as the spatial arrangement of the fluorine atoms can profoundly influence a molecule's biological activity.

Synthetic Methodologies: A Detailed Overview

The synthesis of fluorinated cyclopropane derivatives can be broadly categorized into several key strategies, each with its own advantages and substrate scope. This section provides a detailed look at some of the most important methods, including experimental protocols for key reactions.

Monofluorocyclopropanes

The introduction of a single fluorine atom onto a cyclopropane ring can be achieved through various methods, including the cyclopropanation of fluoro-olefins and the use of fluorinated carbene precursors.

Difluorocyclopropanes (gem-Difluorocyclopropanes)

The gem-difluorocyclopropane moiety is a particularly attractive structural motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group or a gem-dimethyl group. The most common approach for their synthesis involves the [2+1] cycloaddition of difluorocarbene with an alkene.

Experimental Protocol: gem-Difluorocyclopropanation of Styrene using TMSCF₃ and NaI [1]

This procedure details the generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃) and its subsequent reaction with styrene to form (2,2-difluorocyclopropyl)benzene.

-

Materials:

-

Styrene

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium Iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of styrene (1.0 mmol) and sodium iodide (2.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added trimethyl(trifluoromethyl)silane (2.0 mmol).

-

The reaction mixture is heated to reflux (approximately 66 °C) and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (2,2-difluorocyclopropyl)benzene.

-

-

Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).

Trifluoromethylcyclopropanes

The trifluoromethyl group is one of the most important fluorine-containing substituents in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of trifluoromethyl-substituted cyclopropanes is often achieved through the reaction of trifluoromethyldiazoalkanes with alkenes, catalyzed by transition metals such as rhodium.[3][4]

Experimental Protocol: Rhodium-Catalyzed Enantioselective Synthesis of a Trifluoromethyl-Substituted Cyclopropane [4]

This protocol describes the asymmetric cyclopropanation of styrene with a 1-aryl-2,2,2-trifluorodiazoethane using a chiral dirhodium catalyst.

-

Materials:

-

Styrene

-

1-Aryl-2,2,2-trifluorodiazoethane

-

Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a solution of the chiral dirhodium catalyst (0.01 mmol) and styrene (1.2 mmol) in anhydrous DCM (2 mL) under an inert atmosphere is added a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 mmol) in anhydrous DCM (3 mL) dropwise over a period of 4 hours at room temperature.

-

The reaction mixture is stirred for an additional 12 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.

-

-

Characterization: The product's structure, diastereoselectivity, and enantiomeric excess are determined by NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various fluorinated cyclopropane derivatives, highlighting the efficiency and stereoselectivity of different methods.

| Entry | Alkene | Carbene Source/Reagent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Styrene | TMSCF₃ / NaI | - | 75 | - | - | [1] |

| 2 | 1-Octene | TMSCF₃ / NaI | - | 82 | - | - | [1] |

| 3 | Indene | TMSCF₃ / NaI | - | 91 | - | - | [1] |

Table 1: Synthesis of gem-Difluorocyclopropanes. This table showcases the yields for the gem-difluorocyclopropanation of various alkenes using the TMSCF₃/NaI system.

| Entry | Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Styrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 85 | >94:6 | 96 | [4] |

| 2 | 4-Chlorostyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 81 | >94:6 | 95 | [4] |

| 3 | 2-Vinylnaphthalene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | 89 | >94:6 | 98 | [4] |

Table 2: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. This table presents the yields, diastereoselectivities, and enantioselectivities for the rhodium-catalyzed cyclopropanation of various styrenes.

Applications in Drug Discovery: A Case Study of 5-HT2C Receptor Agonists

Fluorinated cyclopropane derivatives have found significant applications in medicinal chemistry. One notable example is the development of selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and other central nervous system functions.[5]

Derivatives of 2-phenylcyclopropylmethylamine incorporating fluorine atoms on the cyclopropane ring have been synthesized and evaluated for their activity at 5-HT2 receptors.[5] These studies have shown that the introduction of fluorine can significantly impact the potency and selectivity of these compounds.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Quantitative Biological Data

The following table presents the in vitro activity of representative fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors, demonstrating the impact of fluorination on potency (EC₅₀) and efficacy (Eₘₐₓ).

| Compound | 5-HT2C EC₅₀ (nM) | 5-HT2C Eₘₐₓ (%) | 5-HT2B EC₅₀ (nM) | 5-HT2B Eₘₐₓ (%) | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) | Reference |

| (±)-12 | 598 | 95 | >10,000 | - | 1,230 | 85 | [5] |

| (±)-13 | 230 | 103 | 1,560 | 98 | 650 | 92 | [5] |

| (+)-21a | 4.7 | 98 | 9.8 | 92 | 110 | 88 | [5] |

| (+)-21b | 8.0 | 102 | >10,000 | - | 250 | 95 | [5] |

Table 3: Functional Activity of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at 5-HT2 Receptors. This table summarizes the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of several fluorinated cyclopropane derivatives at different serotonin receptor subtypes.

Conclusion

The discovery and development of synthetic routes to fluorinated cyclopropane derivatives have provided medicinal chemists with a powerful set of tools to design novel therapeutic agents. From the early days of carbene chemistry to the sophisticated transition-metal-catalyzed asymmetric methodologies of today, the ability to precisely install fluorine atoms onto the smallest of carbocyclic rings has opened up new avenues in drug discovery. The case of 5-HT2C receptor agonists illustrates how the unique properties of fluorinated cyclopropanes can be leveraged to fine-tune the pharmacological profile of a molecule. As our understanding of the interplay between fluorine substitution and biological activity continues to grow, we can expect to see the emergence of even more innovative and effective therapeutics based on these fascinating molecular scaffolds.

References

A Technical Guide to the Spectroscopic Data of (1S,2S)-2-fluorocyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative with significant potential in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of a fluorine atom can impart unique conformational constraints and metabolic stability to parent molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

While experimental spectroscopic data for the specific (1S,2S) stereoisomer is not widely available in public databases, this guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is based on data from closely related isomers, established spectroscopic principles for fluorinated organic compounds and carboxylic acids, and computational predictions.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the connectivity and stereochemistry of the molecule.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| H-1 (CH-COOH) | 1.8 - 2.2 | ddd | JH1-H2 ≈ 4-8, JH1-H3a ≈ 8-12, JH1-H3b ≈ 4-8 |

| H-2 (CH-F) | 4.5 - 5.0 | dtm | JH2-F ≈ 55-65, JH2-H1 ≈ 4-8, JH2-H3a/b ≈ 4-8 |

| H-3a (CH₂) | 1.2 - 1.6 | m | Jgem ≈ 4-8, JH3a-H1 ≈ 8-12, JH3a-H2 ≈ 4-8, JH3a-F ≈ 15-25 |

| H-3b (CH₂) | 0.8 - 1.2 | m | Jgem ≈ 4-8, JH3b-H1 ≈ 4-8, JH3b-H2 ≈ 4-8, JH3b-F ≈ 2-8 |

| COOH | 10.0 - 13.0 | br s | - |

¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon | Chemical Shift (δ, ppm) (Predicted Range) | Coupling to ¹⁹F (J, Hz) (Predicted) |

| C=O | 175 - 185 | ³JCF ≈ 2-5 |

| C-1 (CH-COOH) | 20 - 30 | ²JCF ≈ 8-15 |

| C-2 (CH-F) | 75 - 85 | ¹JCF ≈ 230-250 |

| C-3 (CH₂) | 10 - 20 | ²JCF ≈ 8-15 |

¹⁹F NMR Data (Predicted)

Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

| Fluorine | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| C-F | -170 to -190 | ddd | JF-H2 ≈ 55-65, JF-H3a ≈ 15-25, JF-H3b ≈ 2-8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group and the C-F bond.[1][2]

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (from COOH, hydrogen-bonded)[1][2] |

| 1710-1760 | Strong | C=O stretch (from COOH)[1][2] |

| 1210-1320 | Medium | C-O stretch (from COOH)[1] |

| 1050-1150 | Medium-Strong | C-F stretch |

| 1400-1440 | Medium | O-H bend (from COOH)[1] |

Mass Spectrometry (MS)

Mass spectrometry of this compound would confirm its molecular weight and provide information about its fragmentation pattern.

Expected Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Ion | Notes |

| 105.0346 | [M+H]⁺ | Calculated for C₄H₆FO₂⁺ |

| 103.0199 | [M-H]⁻ | Calculated for C₄H₄FO₂⁻ |

| 85.0240 | [M-H₂O+H]⁺ | Loss of water from the protonated molecule |

| 59.0131 | [M-COOH]⁺ | Loss of the carboxyl group |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard 1D proton spectrum with the following typical parameters:

-

Pulse sequence: zg30 or similar

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a 1D carbon spectrum with proton decoupling using typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Spectral width: ~220 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher, depending on sample concentration.

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a 1D fluorine spectrum, often with proton decoupling to simplify the spectrum, or without decoupling to observe H-F couplings.[3][4]

-

Pulse sequence: zgfl or similar

-

Spectral width: ~250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the appropriate standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

For solution samples: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorbance in the regions of interest. Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the clean salt plate.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

-

The solvent should be compatible with the chosen ionization method. For ESI, polar protic solvents are generally preferred.

Instrumentation:

-

A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI or EI) and an introduction system (e.g., direct infusion or liquid chromatography).[5]

Data Acquisition (ESI-MS Example):

-

Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe characteristic product ions.

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the elemental formula (C₄H₅FO₂).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. lumtech.com.cn [lumtech.com.cn]

An In-depth Technical Guide on the Solubility and Stability of (1S,2S)-2-fluorocyclopropanecarboxylic Acid

Introduction

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane derivative of significant interest in medicinal chemistry. It serves as a critical building block in the synthesis of advanced pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloxacin. The incorporation of a fluorinated cyclopropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including metabolic stability, binding affinity, and overall efficacy.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₅FO₂ | N/A |

| Molecular Weight | 104.08 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Predicted pKa | ~3.8 | N/A |

| Predicted LogP | ~0.5 | N/A |

| Storage Temperature | 2-8 °C | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, bioavailability, and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.

Representative Aqueous Solubility

The aqueous solubility of carboxylic acids is highly pH-dependent. Below its pKa, the compound exists predominantly in its neutral, less soluble form, while above its pKa, it forms a more soluble carboxylate salt.

| Buffer System | pH | Temperature (°C) | Representative Solubility (mg/mL) |

| Phosphate Buffer | 5.0 | 25 | 5 - 15 |

| Phosphate Buffer | 7.4 | 25 | > 100 (as salt) |

| Hydrochloric Acid | 2.0 | 25 | 2 - 10 |

Representative Organic Solvent Solubility

The solubility in organic solvents is crucial for synthesis, purification, and formulation processes.

| Solvent | Polarity Index | Temperature (°C) | Representative Solubility (mg/mL) |

| Methanol | 5.1 | 25 | > 200 |

| Ethanol | 4.3 | 25 | > 150 |

| Acetonitrile | 5.8 | 25 | 50 - 100 |

| Dichloromethane | 3.1 | 25 | 10 - 25 |

| Ethyl Acetate | 4.4 | 25 | 20 - 40 |

| Toluene | 2.4 | 25 | < 1 |

| Heptane | 0.1 | 25 | < 0.1 |

Stability Profile

Understanding the stability of this compound is essential for defining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are typically conducted to assess its intrinsic stability.

Summary of Forced Degradation Studies

The table below summarizes the expected stability of this compound under various stress conditions as per ICH guidelines.

| Stress Condition | Reagent/Condition | Time | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 h | Minor degradation |

| Base Hydrolysis | 0.1 M NaOH | 8 - 24 h | Potential for some degradation |

| Oxidation | 3% H₂O₂ | 24 h | Likely stable |

| Thermal | 60°C | 7 days | Generally stable |

| Photostability | ICH Q1B conditions | 7 days | Generally stable |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is reported in mg/mL or µg/mL.

Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient elution method to ensure separation of compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.

-

Detection: Use a UV detector at a wavelength where the compound and potential impurities have adequate absorbance (e.g., 210 nm).

-

Method Optimization: Inject samples from forced degradation studies. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the intrinsic stability of the compound and identify potential degradation pathways.

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Role in Synthesis

This compound is a key chiral building block. Its primary documented use is in the synthesis of the antibiotic Sitafloxacin.

Caption: Role in the Synthesis of Sitafloxacin.

Conclusion

While specific experimental data for this compound remains proprietary, this guide provides a robust framework for its characterization. Based on the chemistry of analogous small molecule fluorinated carboxylic acids, it is expected to be a stable solid with pH-dependent aqueous solubility. The provided protocols for determining its solubility and stability profiles are based on industry-standard methodologies and can be readily implemented by researchers. A thorough understanding of these properties is paramount for the successful application of this valuable synthetic intermediate in drug discovery and development pipelines.

A Technical Guide to the Thermochemical Properties of Fluorinated Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of fluorinated cyclopropanes, compounds of significant interest in medicinal chemistry. Due to a scarcity of experimental data on fluorinated cyclopropanecarboxylic acids, this document focuses on the closely related and extensively studied fluorinated cyclopropanes. The insights from these theoretical studies offer a foundational understanding of the energetic implications of fluorinating the cyclopropane ring, which is critical for the rational design of novel pharmaceuticals and advanced materials.

Quantitative Thermochemical Data

The introduction of fluorine atoms to the cyclopropane ring significantly influences its stability and electronic properties. The following tables summarize key thermochemical data derived from quantum-chemical studies. These values are crucial for understanding the relative stabilities of different isomers and the energetic costs or benefits of specific fluorination patterns.

Table 1: Calculated Reaction Enthalpies (ΔH⁰) and Gibbs Free Energies (ΔG⁰) for the Formation of Fluorinated Cyclopropanes

The following data represent the thermodynamics of converting cyclopropane and methyl fluoride into various fluorinated cyclopropanes, as determined by isodesmic reactions. This approach allows for a consistent comparison of the stability of different fluorinated species.[1][2][3][4]

| Compound | ΔH⁰ (kcal/mol) | ΔG⁰ (kcal/mol) |

| Monofluorocyclopropanes | ||

| 1-fluorocyclopropane | -17.8 | -18.5 |

| Difluorocyclopropanes | ||

| 1,1-difluorocyclopropane | -7.2 | -8.0 |

| cis-1,2-difluorocyclopropane | -9.9 | -10.6 |

| trans-1,2-difluorocyclopropane | -11.7 | -12.7 |

| Trifluorocyclopropanes | ||

| 1,1,2-trifluorocyclopropane | -13.2 | -14.6 |

| all-cis-1,2,3-trifluorocyclopropane | +1.2 | +3.8 |

| Tetrafluorocyclopropanes | ||

| 1,1,2,2-tetrafluorocyclopropane | -11.7 | -12.7 |

| Pentafluorocyclopropanes | ||

| 1,1,2,2,3-pentafluorocyclopropane | -13.2 | -14.6 |

| Hexafluorocyclopropanes | ||

| Hexafluorocyclopropane | -13.2 | -14.6 |

Note: The reactions are considered exothermic when ΔH⁰ is negative, indicating a more stable product.

Table 2: Thermodynamic Data for Intermolecular Interactions of all-cis-1,2,3-trifluorocyclopropane (1.2.3-c.c.)